![molecular formula C16H18FNO2 B2613322 Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate CAS No. 936711-51-2](/img/structure/B2613322.png)
Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate
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Description
“Methyl 3-(trans-2-fluorocyclohexyl)-1H-indole-6-carboxylate” is a complex organic compound. It contains a methyl group, a trans-2-fluorocyclohexyl group, an indole group, and a carboxylate group .
Molecular Structure Analysis
The structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trans-2-fluorocyclohexyl group suggests the presence of a cyclohexane ring with a fluorine atom in the trans configuration . The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the carboxylate group might undergo reactions typical of carboxylic acids, such as esterification or amide formation . The indole group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar groups like the carboxylate might make it more soluble in polar solvents . The cyclohexane ring might contribute to its lipophilicity .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
methyl 3-[(1R,2S)-2-fluorocyclohexyl]-1H-indole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-20-16(19)10-6-7-12-13(9-18-15(12)8-10)11-4-2-3-5-14(11)17/h6-9,11,14,18H,2-5H2,1H3/t11-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVIVLNSOAYNIT-RISCZKNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCCC3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)[C@H]3CCCC[C@@H]3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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